![molecular formula C14H10N4O3S B2890439 Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 1210789-99-3](/img/structure/B2890439.png)
Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
“Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound. It contains several functional groups and rings, including a pyrazine ring, a benzothiazole ring, and a carboxylate group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, pyrazine-2-carboxamides can be synthesized from pyrazine-2-carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimycobacterial Agents
The structural motif of benzo[d]thiazole is significant in the design of antimycobacterial agents. Compounds with this structure have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The most active derivatives exhibit low micromolar inhibitory concentrations against the bacteria, with minimal toxicity to human cell lines . This suggests that Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate could be a potential scaffold for developing new drugs to combat tuberculosis.
Anticancer Activity
Heterocyclic compounds like Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate are explored for their anticancer properties. The compound’s ability to interact with various biological targets can lead to the development of novel anticancer agents. Research in this area focuses on synthesizing derivatives and evaluating their cytotoxicity against cancer cell lines to identify promising therapeutic candidates .
Molecular Docking Studies
The compound’s structure is suitable for molecular docking studies to understand its interaction with biological targets. Such studies can reveal the binding efficiency and stability of the compound when interacting with proteins associated with diseases like tuberculosis. This information is crucial for rational drug design, allowing for the optimization of the compound’s structure for better efficacy .
ADMET Prediction
Before clinical application, it’s essential to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate can be subjected to in silico ADMET prediction to assess its drug-likeness and potential as a therapeutic agent .
Diuretic Activity
Thiazole derivatives have been investigated for their diuretic activity. By modifying the core structure, researchers aim to enhance the diuretic effect. Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate could serve as a starting point for the synthesis of compounds with potential diuretic properties .
Chemical Synthesis and Characterization
The compound serves as an intermediate in the synthesis of more complex molecules. Its chemical structure allows for various reactions, including cyclization and substitution, to yield novel compounds. These synthesized molecules are then characterized using techniques like NMR, HPLC, and MS to confirm their structures and purity .
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the nature and position of substitutions .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which suggests that they can have a wide range of molecular and cellular effects .
Future Directions
properties
IUPAC Name |
methyl 2-(pyrazine-2-carbonylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-21-13(20)8-2-3-9-11(6-8)22-14(17-9)18-12(19)10-7-15-4-5-16-10/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMHFTYFZGKRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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